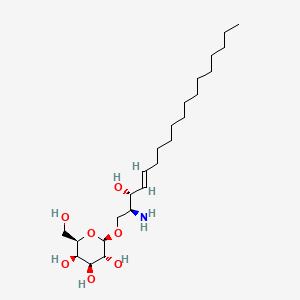
Acide pamoïque
Vue d'ensemble
Description
L’acide pamoïque, également connu sous le nom d’acide embonique, est un dérivé de l’acide 2-naphtöïque. C’est un acide dicarboxylique de formule chimique C23H16O6. L’this compound est couramment utilisé en pharmacologie comme contre-ion pour former des sels avec des composés médicamenteux, ce qui peut affecter le taux de dissolution du médicament .
Applications De Recherche Scientifique
Mécanisme D'action
L’acide pamoïque exerce ses effets en agissant comme un agoniste du récepteur orphelin couplé aux protéines G GPR35. Cette activation conduit à l’activation des voies de la kinase régulée par le signal extracellulaire (ERK) et de la bêta-arrestine 2, ce qui se traduit par une activité antinociceptive. L’this compound se lie également à la protéine de la boîte 1 du groupe de mobilité élevé (HMGB1) et au CXCL12, perturbant leur hétérocomplexe et inhibant la chimiotaxie .
Safety and Hazards
Orientations Futures
Pamoic acid has shown potential in various medical applications. For instance, it has been found to protect against cerebral ischemia by recruiting monocyte-derived macrophages . It also reduces inflammation in murine models of Pseudomonas aeruginosa pneumonia . These findings suggest that Pamoic acid could have potential future applications in the treatment of various conditions.
Analyse Biochimique
Biochemical Properties
Pamoic acid has been found to interact with various biomolecules. It has agonist activity for the orphan G protein-coupled receptor GPR35, through which it activates ERK and beta-arrestin2 . This interaction suggests that pamoic acid plays a role in biochemical reactions involving these proteins.
Cellular Effects
Pamoic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce inflammation in murine models of Pseudomonas aeruginosa pneumonia . The results indicated that pamoic acid reduces leukocyte recruitment in the airways, particularly neutrophils, suggesting an impaired in vivo chemotaxis .
Molecular Mechanism
Pamoic acid exerts its effects at the molecular level through various mechanisms. It is a direct ligand of both HMGB1 and CXCL12, and it can interfere with heterocomplex formation and the related chemotaxis in vitro . This suggests that pamoic acid exerts its effects through binding interactions with these biomolecules.
Temporal Effects in Laboratory Settings
It is known that pamoic acid can interfere with heterocomplex formation and related chemotaxis in vitro , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of pamoic acid vary with different dosages in animal models. For instance, aerosol delivery of pamoic acid was effective in reducing acute and chronic airway murine inflammation and damage induced by P. aeruginosa
Metabolic Pathways
It is known that pamoic acid can affect the dissolution rate of drugs, suggesting that it may interact with enzymes or cofactors involved in drug metabolism .
Transport and Distribution
Given its role as a counterion in drug compounds, it may interact with transporters or binding proteins that facilitate drug distribution .
Méthodes De Préparation
L’acide pamoïque peut être synthétisé en faisant réagir l’acide 3-hydroxy-2-naphtöïque avec du formaldéhyde. La réaction implique le chauffage du N,N-diméthylformamide avec de l’acide 3-hydroxy-2-naphtöïque et du paraformaldéhyde, suivi de l’ajout d’un catalyseur et d’acide sulfurique. Le mélange est ensuite chauffé à des températures spécifiques et maintenu pendant une certaine période avant d’être refroidi et traité pour obtenir de l’this compound .
Analyse Des Réactions Chimiques
L’acide pamoïque subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent convertir l’this compound en ses alcools correspondants ou en d’autres formes réduites.
Substitution : L’this compound peut subir des réactions de substitution où un ou plusieurs de ses atomes d’hydrogène sont remplacés par d’autres atomes ou groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l’hydrure de lithium aluminium.
Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
L’acide pamoïque est unique en raison de sa capacité à former des sels stables avec divers composés médicamenteux, améliorant ainsi leur solubilité et leurs taux de dissolution. Les composés similaires comprennent :
Pamoate de cycloguanil : Utilisé comme agent antimalarique.
Pamoate d’hydroxyzine : Utilisé comme antihistaminique et anxiolytique.
Pamoate d’imipramine : Utilisé comme antidépresseur.
Hydrate de pamoate d’olanzapine : Utilisé comme antipsychotique.
Pamoate d’oxantel : Utilisé comme anthelminthique.
Pamoate de pyrantel : Utilisé comme anthelminthique.
Pamoate de pyrvinium : Utilisé comme anthelminthique.
La capacité de l’this compound à agir comme un agoniste du GPR35 et ses propriétés de liaison uniques le distinguent des autres composés similaires .
Propriétés
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJNZVDCPSBLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt) | |
| Record name | Pamoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048984 | |
| Record name | Pamoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-85-8 | |
| Record name | Pamoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PAMOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pamoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAMOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RRQ8QZ38N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















